6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide
Description
6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide is a pyridine derivative featuring a sulfonamide group at position 3, an amino group at position 6, and a nitro group at position 5.
Properties
CAS No. |
62009-22-7 |
|---|---|
Molecular Formula |
C7H10N4O4S |
Molecular Weight |
246.25 g/mol |
IUPAC Name |
6-amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide |
InChI |
InChI=1S/C7H10N4O4S/c1-10(2)16(14,15)5-3-6(11(12)13)7(8)9-4-5/h3-4H,1-2H3,(H2,8,9) |
InChI Key |
SUKMNRKLPSLGAH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(N=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of Pyridine Precursors
The initial key step involves nitration of suitable pyridine derivatives to install the nitro group at the 5-position. This is typically achieved by treating a pyridine sulfonamide precursor with a nitrating mixture composed of concentrated nitric acid and sulfuric acid at low temperatures (0–5°C) to prevent over-nitration and maintain regioselectivity. The low temperature is critical to control the electrophilic aromatic substitution on the pyridine ring and to avoid decomposition or formation of multiple nitrated products.
Sulfonamide Group Introduction
The sulfonamide moiety at the 3-position is introduced by sulfonation of the pyridine ring followed by reaction with dimethylamine to form the N,N-dimethyl sulfonamide. Modern synthetic approaches utilize sodium arylsulfinates as sulfur sources, which offer improved stability and operational ease compared to traditional sulfonyl chlorides. This method allows for a cleaner reaction profile and better yields.
Amino Group Incorporation
The amino group at the 6-position is typically introduced via nucleophilic substitution or reduction of a nitro or halogenated intermediate. One documented approach involves diazotization of a halogenated amino pyridine intermediate followed by hydrolysis to yield the amino-substituted product. For example, 4-chloro-2-amino-3-nitropyridine can be diazotized using sodium nitrite and hydrochloric acid at 0–5°C, followed by controlled hydrolysis at 60–80°C to form the amino derivative.
N,N-Dimethylation of Sulfonamide Nitrogen
The sulfonamide nitrogen is dimethylated typically by reaction with methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. Alternatively, the sulfonamide can be formed directly with dimethylamine, bypassing the need for post-sulfonamide methylation. This step is crucial to obtain the final N,N-dimethyl sulfonamide moiety characteristic of the target compound.
Representative Synthetic Route Summary
| Step | Reaction Description | Key Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Nitration of pyridine sulfonamide precursor | HNO3/H2SO4 at 0–5°C | Controls regioselectivity, prevents over-nitration |
| 2 | Sulfonation and sulfonamide formation | Sodium arylsulfinate or sulfonyl chloride + dimethylamine | Sodium arylsulfinates improve stability and yield |
| 3 | Amino group introduction via diazotization and hydrolysis | NaNO2, HCl at 0–5°C; hydrolysis at 60–80°C | Converts halogenated intermediate to amino derivative |
| 4 | N,N-Dimethylation of sulfonamide nitrogen | Dimethyl sulfate or direct reaction with dimethylamine | Finalizes the sulfonamide substitution pattern |
Research Findings and Process Optimization
- The nitration step is critical and must be carefully controlled to avoid dipyridine impurities and over-nitration, which complicate purification.
- Use of sodium arylsulfinates as sulfonylating agents has been reported to simplify operations and improve yields compared to traditional sulfonyl chlorides.
- Industrially viable processes avoid hazardous reagents such as sulfur dioxide gas and costly or unstable reagents like cesium acetate, favoring safer and more cost-effective alternatives.
- Diazotization and hydrolysis steps are performed under tightly controlled temperature regimes to maximize conversion and minimize side reactions.
- Recent literature also describes two-step syntheses involving treatment of pyridine-3-sulfonamides with dimethyl N-cyanoiminodithiocarbonate followed by hydrazine hydrate, enabling convenient preparation of related sulfonamide derivatives, which could be adapted for this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Various amine derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
Chemistry: 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide is used as a building block in organic synthesis. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds .
Biology: In biological research, this compound is studied for its potential antibacterial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis, making them useful in developing new antibacterial agents .
Medicine: The compound’s sulfonamide group is of interest in medicinal chemistry for developing drugs with diuretic, hypoglycemic, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthetase. By inhibiting this enzyme, the compound prevents the synthesis of dihydrofolate, a precursor for folic acid, thereby inhibiting bacterial growth and replication .
Comparison with Similar Compounds
6-Amino-N,N-dimethylpyridine-3-sulfonamide
- Molecular Formula : C₇H₁₁N₃O₂S
- Molecular Weight : 201.25 g/mol
- Key Features : Lacks the nitro group at position 5. The sulfonamide group (N,N-dimethyl) enhances lipophilicity compared to sulfonic acids.
- Properties :
- Applications : Used in medicinal chemistry studies, likely as a building block for enzyme inhibitors or receptor ligands.
6-Amino-5-nitropyridine-3-sulfonic Acid
- Molecular Formula : C₅H₅N₃O₅S
- Molecular Weight : 219.18 g/mol
- Key Features : Contains a sulfonic acid (-SO₃H) instead of a sulfonamide and retains the nitro group at position 5.
- Properties :
- Applications : Used in polymer synthesis or as an intermediate for functionalized pyridines.
6-Amino-5-(difluoromethyl)-3-nitropyridine-2-sulfonamide
- Molecular Formula : C₆H₆F₂N₄O₄S
- Molecular Weight : 268.20 g/mol
- Key Features : Differs in substituent positions: nitro at position 3, difluoromethyl at position 5, and sulfonamide at position 2.
- Properties :
- Applications: Potential use in agrochemicals or pharmaceuticals due to fluorine’s metabolic stability.
Structural and Functional Comparison Table
*Inferred based on structural similarity to and addition of a nitro group.
Key Research Findings and Implications
Compared to 6-Amino-N,N-dimethylpyridine-3-sulfonamide, the nitro group increases molecular weight by ~45 g/mol and may reduce solubility due to added polarity.
Sulfonamide vs. Sulfonic Acid :
- Sulfonamides (e.g., ) exhibit lower solubility in polar solvents than sulfonic acids () but better membrane permeability, which is critical for drug design .
Substituent Positioning :
- The position of the nitro group significantly impacts reactivity. For example, in , the nitro group at position 3 alters electronic distribution compared to the target compound’s nitro at position 5 .
Biological Activity
6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide, also known as a sulfonamide derivative, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C7H10N4O4S
- Molecular Weight : 218.24 g/mol
- IUPAC Name : this compound
- CAS Number : 62009-22-7
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide group enhances its ability to inhibit specific enzyme pathways, particularly carbonic anhydrases (CAs), which are critical in various physiological processes.
Biological Activities
-
Antimicrobial Activity :
- Sulfonamides have historically been recognized for their antibacterial properties. Research indicates that this compound may exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.
- Inhibition of Carbonic Anhydrases :
- Anticancer Properties :
Table 1: Summary of Biological Activities
Detailed Research Insights
-
Antibacterial Studies :
- In vitro assays demonstrated that this compound effectively inhibited the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to established sulfonamide antibiotics.
- Carbonic Anhydrase Inhibition :
- Anticancer Mechanisms :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
